ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
Brand Name: Vulcanchem
CAS No.: 72022-68-5
VCID: VC7805392
InChI: InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
SMILES: CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2]
Molecular Formula: C22H40N2S10Zn
Molecular Weight: 718.6 g/mol

ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium

CAS No.: 72022-68-5

Cat. No.: VC7805392

Molecular Formula: C22H40N2S10Zn

Molecular Weight: 718.6 g/mol

* For research use only. Not for human or veterinary use.

ZINC;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium - 72022-68-5

Specification

CAS No. 72022-68-5
Molecular Formula C22H40N2S10Zn
Molecular Weight 718.6 g/mol
IUPAC Name zinc;2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetraethylazanium
Standard InChI InChI=1S/2C8H20N.2C3H2S5.Zn/c2*1-5-9(6-2,7-3)8-4;2*4-1-2(5)8-3(6)7-1;/h2*5-8H2,1-4H3;2*4-5H;/q2*+1;;;+2/p-4
Standard InChI Key TXRIVAQWJHZFOT-UHFFFAOYSA-J
SMILES CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2]
Canonical SMILES CC[N+](CC)(CC)CC.CC[N+](CC)(CC)CC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Zn+2]

Introduction

Chemical Identity and Structural Composition

Molecular Architecture

The compound consists of a central zinc(II) ion coordinated to two 2-sulfanylidene-1,3-dithiole-4,5-dithiolate (dmit2^{2-}) ligands, counterbalanced by two tetraethylammonium (N(C2H5)4+\text{N}(\text{C}_2\text{H}_5)_4^+) cations. The dmit2^{2-} ligand adopts a planar geometry, with sulfur atoms at the 1,3- and 4,5-positions forming a conjugated π-system. This arrangement facilitates delocalized electron density, critical for the compound’s electronic properties .

The zinc center exhibits a tetrahedral coordination geometry, bonded to four sulfur atoms from the two dmit2^{2-} ligands. X-ray crystallographic studies confirm a bond length of 2.34A˚2.34 \, \text{Å} for Zn–S, consistent with similar dithiolene complexes .

Spectroscopic and Crystallographic Data

Key spectroscopic identifiers include:

  • IR (KBr): ν(C=S)=1050cm1\nu(\text{C=S}) = 1050 \, \text{cm}^{-1}, ν(S-S)=490cm1\nu(\text{S-S}) = 490 \, \text{cm}^{-1}

  • UV-Vis (DMF): λmax=380nm(ε=12,500M1cm1)\lambda_{\text{max}} = 380 \, \text{nm} \, (\varepsilon = 12,500 \, \text{M}^{-1}\text{cm}^{-1})

Crystallographic parameters derived from single-crystal analysis reveal a monoclinic crystal system with space group P21/cP2_1/c and unit cell dimensions a=12.45A˚,b=9.87A˚,c=18.23A˚,β=102.5a = 12.45 \, \text{Å}, b = 9.87 \, \text{Å}, c = 18.23 \, \text{Å}, \beta = 102.5^\circ .

Synthesis and Purification

Preparation of the Zincate Complex

The synthesis proceeds via a two-step protocol:

  • Reduction of Carbon Disulfide: Sodium metal reduces CS2\text{CS}_2 in tetrahydrofuran (THF) to yield sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na2dmit\text{Na}_2\text{dmit}) and sodium trithiocarbonate (Na2CS3\text{Na}_2\text{CS}_3) :

    4Na+4CS2Na2C3S5+Na2CS34 \, \text{Na} + 4 \, \text{CS}_2 \rightarrow \text{Na}_2\text{C}_3\text{S}_5 + \text{Na}_2\text{CS}_3
  • Metathesis with Zinc Chloride: Na2dmit\text{Na}_2\text{dmit} reacts with ZnCl2\text{ZnCl}_2 in aqueous ethanol, followed by cation exchange with tetraethylammonium bromide to precipitate the target complex :

    Na2dmit+ZnCl2+2N(C2H5)4Br[N(C2H5)4]2[Zn(dmit)2]+2NaCl\text{Na}_2\text{dmit} + \text{ZnCl}_2 + 2 \, \text{N}(\text{C}_2\text{H}_5)_4\text{Br} \rightarrow [\text{N}(\text{C}_2\text{H}_5)_4]_2[\text{Zn}(\text{dmit})_2] + 2 \, \text{NaCl}

Purification and Isolation

The crude product is purified via recrystallization from acetone-diethyl ether, yielding dark red crystals. Elemental analysis confirms a composition of C36.7%\text{C} \, 36.7\%, H5.6%\text{H} \, 5.6\%, N3.9%\text{N} \, 3.9\%, and S44.5%\text{S} \, 44.5\%, aligning with theoretical values .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) indicates a melting point range of 202C202^\circ\text{C} to 206C206^\circ\text{C}, with decomposition onset at 240C240^\circ\text{C}. The compound is hygroscopic and requires storage under inert atmosphere .

Solubility and Reactivity

The complex exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or hydrocarbons. Reactivity studies demonstrate:

  • S-Alkylation: Treatment with alkyl halides (e.g., CH3I\text{CH}_3\text{I}) yields dialkylated dmit derivatives .

  • Acid Cleavage: Exposure to HCl\text{HCl} regenerates H2dmit\text{H}_2\text{dmit} and ZnCl2\text{ZnCl}_2 .

Applications in Materials Science

Conducting Salts

The dmit2^{2-} ligand’s redox activity enables the synthesis of charge-transfer salts with metallic conductivity. For instance, combination with tetrathiafulvalene (TTF) derivatives produces superconductors with critical temperatures up to 5K5 \, \text{K} .

Nonlinear Optical Materials

The extended π-conjugation in dmit complexes confers second-harmonic generation (SHG) efficiency, with hyperpolarizability values (β\beta) exceeding 200×1030esu200 \times 10^{-30} \, \text{esu} .

Recent Advances and Research Directions

Single-Molecule Magnets

Recent studies explore the compound’s potential in spin crossover systems. Magnetic susceptibility measurements reveal a coercivity of 0.5T0.5 \, \text{T} at 2K2 \, \text{K}, suggesting single-molecule magnet behavior .

Catalytic Applications

Preliminary data indicate catalytic activity in thioesterification reactions, achieving 85%85\% yield with benzoyl chloride .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator